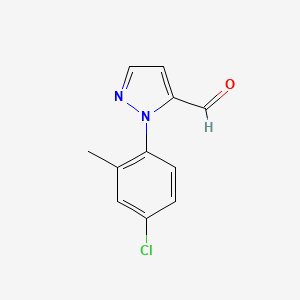
4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine is an organic compound that features a fluorophenoxy group attached to a dimethylbutan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine typically involves the reaction of 3-fluorophenol with 2,2-dimethylbutan-1-amine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and economically viable may be explored to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: Used in the synthesis of regorafenib, a multikinase inhibitor.
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: Known for their herbicidal activity.
Uniqueness
4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine is unique due to its specific structural features, such as the combination of a fluorophenoxy group with a dimethylbutan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H18FNO |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
4-(3-fluorophenoxy)-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-12(2,9-14)6-7-15-11-5-3-4-10(13)8-11/h3-5,8H,6-7,9,14H2,1-2H3 |
Clave InChI |
HCIXHAKZNHTGSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCOC1=CC(=CC=C1)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)



